3-Oxabicyclo[3.1.0]hexane-6-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexane-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-1-4-5-2-8-3-6(4)5/h4-6H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHYKUCHQNRCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C#N)CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Oxabicyclo 3.1.0 Hexane 6 Carbonitrile and Analogous Scaffolds
Approaches to the Construction of the 3-Oxabicyclo[3.1.0]hexane Core
The formation of the fused ring system of 3-oxabicyclo[3.1.0]hexane is a synthetic challenge that has been addressed through several distinct and innovative chemical pathways. These methods focus on efficiently creating the strained cyclopropane (B1198618) ring fused to a tetrahydrofuran (B95107) moiety.
Intramolecular Cyclization Reactions for Ring Formation
Intramolecular cyclization represents a powerful strategy for constructing the 3-oxabicyclo[3.1.0]hexane core, often providing high levels of stereocontrol. A prominent example is the rhodium(II)-catalyzed intramolecular cyclopropanation of allylic diazoacetates. smolecule.com This method allows for precise control over the stereochemistry at the cyclopropane ring junctions. smolecule.com Similarly, the intramolecular cyclization of diazo compounds is a known pathway to produce related bicyclic ketones.
For analogous aza-scaffolds, such as 3-azabicyclo[3.1.0]hexanes, a key method involves the 1,5-C-H insertion of cyclopropylmagnesium carbenoids. researchgate.netvulcanchem.com This process can be rendered asymmetric, yielding enantiomerically pure products with greater than 95% enantiomeric excess (ee). vulcanchem.com Other relevant strategies include the palladium-catalyzed asymmetric cyclization of 1,6-enynes and the oxidative cyclization of allylamines. researchgate.net A patent has also described a method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane through the reaction of phenylacetonitrile (B145931) and epichlorohydrin, showcasing an alternative cyclization approach. smolecule.com
| Reaction Type | Precursor | Catalyst/Reagent | Product Scaffold | Key Findings |
|---|---|---|---|---|
| Intramolecular Cyclopropanation | Allylic Diazoacetates | Rhodium(II) complexes | 3-Oxabicyclo[3.1.0]hexan-2-ones | Offers precise stereochemical control. smolecule.com |
| 1,5-C-H Insertion | Cyclopropylmagnesium Carbenoids | - | 3-Azabicyclo[3.1.0]hexanes | Enables asymmetric synthesis with >95% ee. researchgate.netvulcanchem.com |
| Radical Cyclopropanation | Unsaturated Alkenyl Aldehydes | Cu(I)/Secondary Amine | Bicyclo[3.1.0]hexanes | Effective for constructing highly congested skeletons. d-nb.info |
| Nucleophilic Cyclization | Phenylacetonitrile & Epichlorohydrin | Sodium Hydride | 3-Oxabicyclo[3.1.0]hexane derivative | Provides a direct route to the phenyl-substituted core. smolecule.com |
Carbene Addition to Dihydrofuran Systems
The addition of carbenes or carbenoids to the double bond of 2,5-dihydrofuran (B41785) or its derivatives is a direct and effective method for forming the 3-oxabicyclo[3.1.0]hexane ring system. researchgate.net The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid, is a classic example of this approach. researchgate.net
More contemporary methods involve the use of difluorocarbene (CF₂). For instance, the treatment of protected 3',4'-unsaturated nucleosides, which contain a dihydrofuran ring, with difluorocarbene gives fused 2,2-difluorocyclopropane compounds, thereby forming a 2-oxabicyclo[3.1.0]hexane framework. nih.govacs.org The stereoselectivity of this addition can be influenced by substituents on the dihydrofuran ring, which may direct the carbene to a specific face of the molecule. nih.govresearchgate.net
| Carbene Source | Substrate | Product Scaffold | Key Features |
|---|---|---|---|
| CH₂I₂ / Zn(Cu) | 2,5-Dihydrofuran | 3-Oxabicyclo[3.1.0]hexane | Classic Simmons-Smith cyclopropanation. researchgate.net |
| (CF₃)₂Hg / NaI | 3',4'-Unsaturated Nucleosides | 2-Oxabicyclo[3.1.0]hexane | Forms difluorocyclopropane-fused nucleoside analogues. nih.govacs.org |
Dehydration-Based Cyclization of Precursor Diols
The construction of the ether linkage in the 3-oxabicyclo[3.1.0]hexane core can be achieved through the dehydration of suitably arranged diols. One of the earliest methods involved the dehydration of cis-1,2-dimethylolcyclopropane derivatives to yield 3-oxabicyclo[3.1.0]hexane compounds. researchgate.net
This strategy has been applied to analogous systems as well. For example, the acid-catalyzed dehydration of trans-1,3-cyclopentanediol can produce 6-oxabicyclo[3.1.0]hexan-3-ol. More recently, the Burgess reagent has been employed for the mild cyclodehydration of δ-diols to furnish oxabicyclic scaffolds. nih.govresearchgate.net Dehydration is also a viable strategy for forming related diaza-analogs; for instance, a cyclic aminodiol can be dehydrated to produce 3,6-diazabicyclo[3.1.0]hexane. google.com
Annulation Reactions for Bicyclo[3.1.0]hexane Formation
Annulation reactions, which form a new ring onto a pre-existing one, provide a convergent approach to the bicyclo[3.1.0]hexane skeleton. A significant development in this area is the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govresearchgate.net This reaction, often mediated by an organic or iridium photoredox catalyst under blue LED irradiation, is a powerful method for creating the five-membered ring of the bicyclic system. rsc.orgresearchgate.net The process is notable for its ability to generate highly substituted bicyclo[3.1.0]hexanes with good yields and, in some cases, high diastereoselectivity. nih.govrsc.org Other, less common annulation strategies for this carbocycle include Pauson-Khand reactions and rhodium-catalyzed annulations of diarylcyclopropenes with alkynes. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Outcome |
|---|---|---|---|
| Cyclopropenes | Cyclopropylanilines | Organic or Iridium Photoredox Catalyst / Blue LED | Convergent synthesis of substituted bicyclo[3.1.0]hexanes. researchgate.netrsc.org |
Iodocyclization Strategies for Oxabicyclic Ring Systems
Iodocyclization offers a mild and effective route to oxabicyclic systems, incorporating an iodine atom that can be used for further functionalization. A highly stereoselective iodolactonization of alkylidenecyclopropyl esters has been developed to produce 4,5-trans-1,5-cis-3-oxabicyclo[3.1.0]hexane-2-ones. acs.org This reaction proceeds by treating the ester with iodine or N-iodosuccinimide (NIS) in an aqueous solvent, leading to the formation of the bicyclic lactone with excellent control of stereochemistry. acs.org The mechanism involves the formation of an iodonium (B1229267) ion, followed by intramolecular nucleophilic attack by the ester's carbonyl oxygen. acs.org While other iodocyclization reactions exist for creating different heterocyclic systems, the iodolactonization of cyclopropyl-containing precursors is particularly relevant for the direct synthesis of the 3-oxabicyclo[3.1.0]hexane core. rsc.orgrsc.org
Stereoselective and Enantioselective Synthesis of 3-Oxabicyclo[3.1.0]hexane Derivatives
Achieving stereochemical control is paramount in the synthesis of complex molecules for applications in fields like medicinal chemistry. Several methods for constructing the 3-oxabicyclo[3.1.0]hexane scaffold and its analogs offer high levels of stereoselectivity.
The iodolactonization of alkylidenecyclopropyl esters is a prime example of a diastereoselective reaction, affording specific trans/cis isomers of the resulting 3-oxabicyclo[3.1.0]hexan-2-one. acs.org Similarly, the photoredox-catalyzed (3+2) annulation of cyclopropenes with aminocyclopropanes can be highly diastereoselective, particularly when using difluorocyclopropenes. rsc.org
For achieving enantioselectivity, several powerful strategies have emerged:
Asymmetric Intramolecular Cyclopropanation: The use of chiral rhodium(II) catalysts with allylic diazoacetates allows for the enantioselective formation of the bicyclic system. smolecule.com
1,5-C-H Insertion: By starting with optically active precursors containing a chiral auxiliary, such as a p-tolylsulfinyl group, or by using chiral catalysts, the intramolecular C-H insertion to form 3-azabicyclo[3.1.0]hexanes can proceed with high enantioselectivity (>95% ee). researchgate.netvulcanchem.com
Organocatalyzed Desymmetrization: An achiral precursor, such as a 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, can be desymmetrized using a chiral thiourea-based organocatalyst, achieving high enantiomeric excess (e.g., 88% ee). smolecule.com
Asymmetric Radical Cyclopropanation: A cooperative catalysis system using Cu(I) and a chiral secondary amine enables the enantioselective intramolecular cyclopropanation of alkenyl aldehydes, providing access to enantioenriched bicyclo[3.1.0]hexanes. d-nb.info
| Method | Catalyst/Reagent | Substrate Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Iodolactonization | Iodine or NIS | Alkylidenecyclopropyl Esters | High Diastereoselectivity (trans/cis) | acs.org |
| Asymmetric C-H Insertion | Chiral Auxiliary | Cyclopropylmagnesium Carbenoids | High Enantioselectivity (>95% ee) | vulcanchem.com |
| Organocatalyzed Desymmetrization | Chiral Thiourea | Meso-bicyclic Ketones | High Enantioselectivity (88% ee) | smolecule.com |
| (3+2) Annulation | Photoredox Catalyst | Difluorocyclopropenes | High Diastereoselectivity | rsc.org |
| Asymmetric Radical Cyclopropanation | Cu(I)/Chiral Amine | Alkenyl Aldehydes | Good to Excellent Enantioselectivity | d-nb.info |
Application of Chiral Auxiliaries in Bicyclic Synthesis
The asymmetric synthesis of 3-oxabicyclo[3.1.0]hexane derivatives can be effectively achieved through the use of chiral auxiliaries. These auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a key bond-forming reaction, and are subsequently removed.
One notable example involves the use of a chiral p-tolylsulfinyl group. researchgate.net In the synthesis of analogous 3-azabicyclo[3.1.0]hexanes, an optically active version of the bicyclic system was successfully synthesized by employing an S-chiral p-tolylsulfinyl group as a chiral auxiliary. researchgate.net This strategy relies on the diastereoselective insertion of a cyclopropylmagnesium carbenoid into an intramolecular C-H bond. researchgate.net While this specific example leads to an azabicyclo derivative, the underlying principle of using a chiral sulfinyl group to control the stereochemistry of the cyclization can be adapted for the synthesis of the corresponding oxabicyclo systems.
Another approach utilizes chiral templates derived from readily available starting materials. For instance, enantiomerically pure bicyclic intermediates can be synthesized using proline-derived organocatalysts. acs.org The development of asymmetric photochemical methods, potentially employing chiral catalysts or auxiliaries, also presents a promising avenue for the enantioselective synthesis of these bicyclic systems. smolecule.com
Catalytic Asymmetric Cyclization Methods, including Pd(II)/Pd(IV)-Mediated Oxidative Approaches
Catalytic asymmetric cyclization reactions represent a powerful and atom-economical approach to the synthesis of chiral 3-oxabicyclo[3.1.0]hexane scaffolds. Among these, palladium-catalyzed reactions have emerged as particularly versatile.
A significant advancement in this area is the development of the first asymmetric Pd(II)/Pd(IV) catalysis for the synthesis of bicyclo[3.1.0]hexane skeletons. nih.gov This method employs a combination of a hypervalent iodine reagent and a chiral ligand, SPRIX, to catalyze the enantioselective cyclization of enyne derivatives, furnishing lactones with a bicyclo[3.1.0]hexane structure in up to 95% enantiomeric excess (ee). nih.gov The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle, where the key cyclopropane-forming step involves the nucleophilic attack of a tethered olefin onto a Pd(IV)–C bond. nih.gov
Detailed studies have shown that the choice of oxidant and ligand is crucial for the successful construction of these bicyclic products. nih.gov This methodology has been shown to be tolerant of a variety of functional groups and provides a complementary stereochemical outcome to related Pd(0)/Pd(II), Au(I), and Pt(II)-catalyzed processes. nih.gov Furthermore, palladium-catalyzed cascade reactions have been developed to provide efficient access to bicyclic ether scaffolds from linear diene–diol substrates, demonstrating the broad applicability of palladium catalysis in this field. nih.govrsc.org
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Pd(II)/i-Pr-SPRIX/Hypervalent Iodine | Enyne derivatives | Lactones with bicyclo[3.1.0]hexane skeleton | Up to 95% | nih.gov |
| Pd(II) | Diene-diol substrates | Bicyclic ethers | Not reported | nih.govrsc.org |
| Rh(II) | Allylic diazoacetates | 3-Oxabicyclo[3.1.0]hexan-2-ones | Not reported | smolecule.com |
| Au(I) | 1,6-Enynes | Bicyclo[4.1.0]heptene derivatives | 90-98% | researchgate.net |
| PtCl2 | 1,6-Enynes | 1-Alkenylbicyclo[3.1.0]hexanes | Not applicable | researchgate.net |
Regioselective and Enantioselective Control in Condensation Reactions
Condensation reactions offer another strategic pathway to the 3-oxabicyclo[3.1.0]hexane core, with the potential for controlling both regioselectivity and enantioselectivity.
A method for the synthesis of cis-1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has been reported, which involves the condensation of 2-chloropropanoic acid with ethyl methacrylate (B99206) using lithium diisopropylamide (LDA) at low temperatures. researchgate.netbenthamopenarchives.com This reaction proceeds with high efficiency and takes into account the regioselectivity of the carbanion attack on the double bond activated by an electrophilic group. researchgate.netbenthamopenarchives.com Subsequent treatment with acetyl chloride yields the substituted 1,3-cyclopropanedicarboxylic anhydride, which is a precursor to the final product. researchgate.netbenthamopenarchives.com The use of LDA in this context suggests a pathway to afford enantioselectively substituted 1,3-cyclopropanedicarboxylic anhydrides. researchgate.netbenthamopenarchives.com
Organocatalysis also provides a powerful tool for controlling stereoselectivity in condensation reactions. For example, proline-derived organocatalysts can be used in the asymmetric synthesis of bicyclic intermediates relevant to natural product chemistry. acs.org Furthermore, gold(I)-catalyzed condensation reactions of 1,6-enynes with aldehydes and ketones have been shown to produce tricyclic oxygenated compounds with high diastereoselectivity. clockss.org
Utilization of Chiral Templates, e.g., Levoglucosenone (B1675106), for Oxabicyclic Precursors
The use of readily available chiral starting materials, or chiral templates, is a well-established strategy in asymmetric synthesis. Levoglucosenone, a chiral platform molecule derived from the pyrolysis of cellulose, has been recognized as a valuable precursor for a wide range of synthetic applications. acs.org
Levoglucosenone's inherent chirality, along with its α,β-unsaturated ketone and masked aldehyde functionalities, makes it an ideal starting point for the synthesis of enantiopure compounds. acs.org It has been employed as a biorenewable chiral synthon for the formation of enantiopure cyclopropyl (B3062369) esters through the base-promoted carbocyclization of 4,5-epoxyvalerates. acs.org This protocol has been successfully applied to the enantiospecific synthesis of biologically active molecules. acs.org
While direct synthesis of 3-oxabicyclo[3.1.0]hexane-6-carbonitrile from levoglucosenone is not explicitly detailed in the provided search results, the principles of using this chiral template to construct complex cyclopropane-containing molecules are well-established. acs.org The functionalities present in levoglucosenone could be manipulated through a series of synthetic steps to construct the desired oxabicyclic precursor.
Strategies for the Introduction of the Carbonitrile Moiety
Once the 3-oxabicyclo[3.1.0]hexane scaffold has been constructed, the introduction of the carbonitrile group at the C6 position is the next crucial step. This can be achieved through either direct cyanation methods or by the interconversion of other functional groups.
Direct Cyanation Approaches
Direct C-H cyanation of arenes and heterocycles has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient alternative to traditional methods that require pre-functionalized substrates. nih.govscispace.com Organic photoredox catalysis has been successfully employed for the direct C-H cyanation of a variety of aromatic compounds using an acridinium (B8443388) photoredox catalyst and trimethylsilyl (B98337) cyanide under an aerobic atmosphere. nih.govscispace.com This method is compatible with a range of functional groups, including oxygen-containing heterocycles. nih.gov
While the direct cyanation of the saturated 3-oxabicyclo[3.1.0]hexane system is not explicitly described, the principles of photoredox-catalyzed C-H functionalization could potentially be adapted for this purpose. However, the reactivity of the C-H bonds on the bicyclic scaffold would need to be carefully considered.
Transition metal-catalyzed cyanation reactions are another viable approach. Direct cyanation of terminal alkynes can be achieved using various copper and silver catalysts with different cyanide sources. nih.gov These methods, while not directly applicable to the saturated bicyclic system, highlight the ongoing development of novel cyanation methodologies.
| Cyanation Method | Cyanide Source | Substrate Type | Key Features | Reference |
| Organic Photoredox Catalysis | Trimethylsilyl cyanide | Arenes and heterocycles | Mild, room temperature conditions, aerobic atmosphere | nih.govscispace.com |
| Transition Metal Catalysis | Various (e.g., AMBN, AIBN, benzoyl cyanide) | Terminal alkynes | Direct C-C bond formation to produce nitriles | nih.gov |
Functional Group Interconversions to Access the Nitrile
A more common and often more reliable strategy for introducing a nitrile group is through the transformation of a pre-existing functional group on the 3-oxabicyclo[3.1.0]hexane scaffold. The nitrile group is a valuable functional group in organic synthesis due to its ability to be converted into a variety of other functionalities, including amines, carboxylic acids, and amides. researchgate.net
Common precursors for nitriles include:
Primary amides: Dehydration of a primary amide at the C6 position of the bicyclic system would yield the desired nitrile. This transformation can be achieved using a variety of dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). libretexts.org
Aldehydes: An aldehyde at the C6 position can be converted to the nitrile via a two-step process involving the formation of an oxime followed by dehydration. vanderbilt.edu
Alkyl halides: Nucleophilic substitution of an alkyl halide at the C6 position with a cyanide salt, such as sodium cyanide or potassium cyanide, is a classic method for nitrile synthesis. vanderbilt.eduorganic-chemistry.org
Carboxylic acids: A carboxylic acid at the C6 position can be converted to the corresponding nitrile. For example, a suspension of (1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid can be treated with diphenyl phosphorazidate and tert-butanol (B103910) to form the corresponding tert-butyl carbamate, which can then be converted to the amine and subsequently to the nitrile. doi.org
Theoretical and Computational Investigations of 3 Oxabicyclo 3.1.0 Hexane Structural Motifs
Conformational Analysis and Ring Pucker Dynamics
The 3-oxabicyclo[3.1.0]hexane framework, consisting of a fused cyclopentane (B165970) and cyclopropane (B1198618) ring with an oxygen atom at the 3-position, exhibits distinct conformational preferences. Theoretical and spectroscopic studies have been instrumental in elucidating the dynamics of its ring system.
Ab initio computations and microwave spectroscopy have shown that the 3-oxabicyclo[3.1.0]hexane ring system has a single stable conformation, which is identified as the "boat" conformation. researchgate.net This is consistent with findings for structurally similar molecules like cyclopentene (B43876) oxide (6-oxabicyclo[3.1.0]hexane). researchgate.net The rigidity of the fused cyclopropane ring significantly influences the puckering of the five-membered tetrahydrofuran (B95107) ring.
Theoretical studies using methods like MP2/cc-pVTZ have been employed to calculate the structures and relative energies of different conformations of bicyclo[3.1.0]hexane and its heteroatomic analogs. acs.orgnih.gov For the parent 3-oxabicyclo[3.1.0]hexane, these calculations support the existence of a single conformational minimum. nih.gov The potential energy function for the ring-puckering motion is asymmetric, with the energy minimum occurring when the five-membered ring is puckered in the same direction as the fused three-membered ring. acs.orgnih.gov In more complex substituted bicyclo[3.1.0]hexane derivatives, extensive conformational searches using Density Functional Theory (DFT) at levels like B3LYP/6-311++G** have confirmed that boat-like conformers are substantially more stable than chair-like conformers. researchgate.net
The dynamics of this puckering are a key feature of the molecule's structure. Far-infrared spectroscopy has been used to study the ring-puckering transitions. researchgate.net Unlike some related bicyclic systems that show significant anharmonicity, the potential for these transitions in similar structures can sometimes be modeled with a harmonic potential with only small perturbations. aip.org
Table 1: Conformational Properties of 3-Oxabicyclo[3.1.0]hexane
| Property | Value | Method |
|---|---|---|
| Stable Conformation | Boat | Microwave Spectroscopy & Ab Initio Calculations researchgate.netnih.gov |
| Conformational Minima | One | Theoretical Potential Energy Functions nih.gov |
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical calculations provide a detailed picture of the electronic distribution and bonding within the 3-oxabicyclo[3.1.0]hexane structure. These studies have determined key electronic parameters for the ground state of the parent molecule.
Table 2: Ground State Electronic Properties of 3-Oxabicyclo[3.1.0]hexane | Parameter | Value (MHz) | | --- | --- | | Rotational Constant A | 6038.06 | | Rotational Constant B | 4432.47 | | Rotational Constant C | 3303.43 | | Parameter | Value (Debye) | | Dipole Moment Component |μa| | 1.36 ± 0.02 | | Dipole Moment Component |μc| | 1.03 ± 0.02 | | Total Dipole Moment μ | 1.71 ± 0.03 | Data sourced from microwave spectroscopy studies. researchgate.net
These quantum chemical investigations are crucial for understanding the molecule's reactivity, as the electronic structure dictates how it will interact with other chemical species.
Computational Modeling of Reaction Mechanisms, including Density Functional Theory (DFT) Calculations
Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for investigating the mechanisms of reactions involving the 3-oxabicyclo[3.1.0]hexane framework. smolecule.com DFT allows researchers to map potential energy surfaces, identify transition states, and calculate activation energies, providing a rationale for experimentally observed outcomes like stereoselectivity. smolecule.com
Various levels of theory have been applied to study these systems. For instance, in the formation of related bicyclo[3.1.0]hexane structures, DFT and correlated wavefunction methods have been used to elucidate the asynchronous nature of transition states in cycloaddition reactions. smolecule.com To account for the influence of the reaction environment, solvation effects are often included in calculations using models like the polarizable continuum model (PCM). osti.gov
Different DFT functionals and basis sets are chosen depending on the specific problem. Common combinations include B3LYP with basis sets like 6-31G* for geometry optimizations and larger basis sets such as 6-311++G** or aug-cc-pVDZ for more accurate energy and spectroscopic property calculations. researchgate.netosti.gov These computational models have been successfully used to rationalize the effects of ring size and solvent on chemical phenomena like tautomerism in related cyclic systems. acs.org
Development of Structure-Reactivity and Structure-Property Relationships within the Oxabicyclic Framework
Understanding the relationship between the structure of oxabicyclic compounds and their chemical reactivity or physical properties is a key goal of theoretical investigations. The rigid, three-dimensional scaffold of the 3-oxabicyclo[3.1.0]hexane system is a valuable template in medicinal chemistry and organic synthesis. nih.govnih.govresearchgate.net
Structure-activity relationship (SAR) studies on related oxabicyclic frameworks have shown that modifications to the core structure can tune biological activity. For example, substitutions on an oxabicyclo[3.3.1]nonene template have been used to achieve selectivity for different estrogen receptor subtypes. nih.gov The conformational rigidity of the bicyclo[3.1.0]hexane system is a desirable feature for designing enzyme inhibitors, as it can orient functional groups in a well-defined manner to fit into a biological target's active site. nih.govresearchgate.net
Furthermore, structure-property relationships are being established through a combination of experimental measurements and computational analysis. beilstein-journals.org DFT calculations, for example, can correlate structural features with optoelectronic properties in heterocyclic systems. beilstein-journals.org For the 3-oxabicyclo[3.1.0]hexane motif, its inherent ring strain and defined stereochemistry are key structural features that govern its reactivity in ring-opening reactions, making it a useful intermediate in the synthesis of complex natural products. researchgate.net The development of these relationships allows for the rational design of new molecules with desired functions, from biologically active compounds to novel materials. nih.govmdpi.com
Advanced Applications in Organic and Medicinal Chemistry
3-Oxabicyclo[3.1.0]hexane-6-carbonitrile as a Versatile Synthetic Building Block
The strained bicyclic system of this compound provides a synthetically versatile platform. The nitrile group can be readily transformed into other functional groups, such as carboxylic acids or amines, which are pivotal for building molecular complexity. This adaptability allows chemists to introduce diverse pharmacophoric elements and construct intricate molecular architectures.
Precursor for the Synthesis of Diverse Complex Organic Molecules
The 3-oxabicyclo[3.1.0]hexane framework is a foundational component in the synthesis of a wide array of complex organic structures. Derivatives originating from this scaffold are utilized in constructing conformationally restricted nucleoside analogues, which are crucial for studying enzyme-substrate interactions. nih.gov For instance, the scaffold has been instrumental in developing new molecular templates, such as the 2-oxabicyclo[3.1.0]hexane system, by relocating the fused cyclopropane (B1198618) ring and oxygen atom to more closely mimic the tetrahydrofuran (B95107) ring of natural nucleosides. nih.gov This strategic modification highlights the scaffold's role as a precursor to novel molecular designs. Furthermore, the core structure is integral to synthesizing natural products and other bioactive compounds that feature bicyclic systems. mdpi.com
Key Intermediate in Multi-Step Synthetic Sequences
In multi-step syntheses, the 3-oxabicyclo[3.1.0]hexane core is a critical intermediate. The carbonitrile derivative, in particular, can be envisioned as a key stepping stone. The nitrile functionality is a versatile precursor to the carboxylic acid group through hydrolysis. The corresponding (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid is a well-documented building block in medicinal chemistry. Its synthesis can be achieved through methods like asymmetric carbenoid insertion, which constructs the bicyclic core in a stereocontrolled manner. This process involves generating a cyclopropylmagnesium carbenoid, followed by intramolecular C-H insertion to form the bicyclic framework, and subsequent functionalization.
The resulting carboxylic acid is then used in prodrug development, where it can be linked to other molecules via ester or amide bonds. vulcanchem.com The stability of this scaffold contributes to its utility in creating sustained-release formulations. vulcanchem.com
Bioisosteric Replacements and Molecular Mimicry in Drug Discovery
A significant application of the 3-oxabicyclo[3.1.0]hexane scaffold is its use as a bioisostere—a chemical substitute for another moiety that maintains or enhances biological activity. Its rigid, non-planar, sp³-rich structure offers a compelling alternative to flat, aromatic rings, which can sometimes contribute to poor metabolic stability or solubility in drug candidates. acs.org
Mimicry of Aromatic and Aliphatic Ring Systems
The 3-oxabicyclo[3.1.0]hexane framework is a recognized bioisosteric replacement for substituted benzene rings. Specifically, derivatives of this scaffold have been proposed as mimics for meta-substituted phenyl rings. acs.orgnih.gov Replacing aromatic rings with saturated, rigid scaffolds like this can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for a drug candidate's success. nih.gov This strategy of "scaffold hopping" allows for the creation of novel chemical entities with potentially superior pharmacokinetic profiles. acs.org
| Aromatic System Mimicked | Bicyclic Scaffold | Key Advantage |
| meta-Substituted Benzene | 3-Oxabicyclo[3.1.1]heptane | Improved physicochemical properties (solubility, stability) nih.gov |
| ortho-Substituted Benzene | 2-Oxabicyclo[2.1.1]hexane | Enhanced water solubility and retained bioactivity |
This table showcases related bicyclic systems and their applications in mimicking aromatic rings, a principle that extends to the 3-oxabicyclo[3.1.0]hexane scaffold.
Influence on Receptor Binding and Biological Interactions
The defined three-dimensional shape of the 3-oxabicyclo[3.1.0]hexane scaffold can enforce a specific conformation on a molecule, which can be advantageous for receptor binding. This conformational rigidity can lead to higher binding affinity and selectivity for a biological target. Preliminary computational studies suggest that the rigid structure of related 3-oxabicyclo[3.1.0]hexane derivatives results in favorable binding within the active sites of proteases due to reduced conformational flexibility upon binding. vulcanchem.com The inclusion of cyclopropane rings within larger ring systems is a known strategy to achieve conformational mimicry and steric constraint, which can increase the potency and selectivity of biologically active compounds.
Application in the Synthesis of Biologically Active Compounds
The 3-oxabicyclo[3.1.0]hexane scaffold is a key component in a variety of biologically active compounds. Its derivatives are central to molecules designed to interact with specific biological targets, leading to therapeutic effects. The nitrogen-containing analogue, 3-azabicyclo[3.1.0]hexane, is a key structural feature in numerous drugs, natural products, and agrochemicals, underscoring the importance of this bicyclic system. nih.govbeilstein-journals.org
Derivatives of the 3-oxabicyclo[3.1.0]hexane core have been used to synthesize compounds with potential applications in treating a range of conditions. For example, conformationally locked nucleosides built on this system have been investigated for their antiviral properties. researchgate.net Furthermore, the related 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has shown significant insecticidal activity against various agricultural pests. mdpi.com The versatility of this scaffold makes it a valuable platform for the development of new therapeutic agents and other biologically active molecules. uni-regensburg.de
| Compound Class | Scaffold | Biological Application |
| Nucleoside Analogues | 3-Oxabicyclo[3.1.0]hexane | Antiviral research researchgate.net |
| Pyrethroid Analogues | 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | Insecticidal agents mdpi.com |
| Various Heterocycles | 3-Azabicyclo[3.1.0]hexane | Broad use in drugs and agrochemicals nih.gov |
Precursors for Advanced Pharmaceutical Compounds
The 3-oxabicyclo[3.1.0]hexane core is a key intermediate in the synthesis of a variety of complex pharmaceutical compounds. lookchem.com Its inherent structural features serve as a foundational element for developing new therapeutic agents. lookchem.com The bicyclic system can be strategically modified to produce bioactive molecules with potential applications in medicine. guidechem.com
One significant application is in the synthesis of conformationally restricted nucleoside analogues. nih.govacs.org By using the 3-oxabicyclo[3.1.0]hexane scaffold, chemists can create molecules that mimic the structure of natural nucleosides but are locked into a specific three-dimensional shape. nih.govresearchgate.net This conformational rigidity is crucial for studying the interactions between nucleosides and enzymes, potentially leading to the development of antiviral and anticancer drugs. researchgate.net For instance, the rigid 6-oxobicyclo[3.1.0]hexane scaffold has been used to build prototypes of deoxynucleosides locked in the North hemisphere of the pseudorotational cycle. researchgate.net
The synthesis of these advanced compounds often involves multi-step processes where the initial bicyclic structure is elaborated with various functional groups and heterocyclic bases. acs.org
| Precursor Application | Target Compound Class | Potential Therapeutic Area |
| Conformationally Locked Scaffolds | Nucleoside Analogues | Antiviral, Anticancer |
| Chiral Building Blocks | Bioactive Molecules | Various |
| Prodrug Synthesis | Ester or Amide-linked Drugs | Sustained-Release Formulations |
This table illustrates the role of 3-oxabicyclo[3.1.0]hexane derivatives as versatile precursors in pharmaceutical development.
Scaffold Components in Medicinal Chemistry
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The 3-oxabicyclo[3.1.0]hexane ring system is an important scaffold due to its defined three-dimensional geometry, which can influence how a drug molecule binds to its biological target. vulcanchem.com
The rigid, non-planar structure of this scaffold makes it an attractive candidate for use as a bioisosteric replacement for other chemical groups, such as meta-substituted benzene rings, in drug design. vulcanchem.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. By replacing a flexible component like a benzene ring with the constrained 3-oxabicyclo[3.1.0]hexane system, researchers can reduce the conformational flexibility of a drug candidate. This can lead to more selective binding to a target receptor or enzyme, potentially increasing efficacy and reducing side effects. vulcanchem.com
Preliminary docking simulations have suggested that this reduced flexibility can result in favorable binding in protease-active sites. vulcanchem.com Furthermore, the unique architecture of the 3-oxabicyclo[3.1.0]hexane scaffold has been successfully employed to explore the conformational preferences of various enzymes that interact with nucleosides. nih.gov This has led to the development of new molecular templates for drug discovery. nih.gov
| Scaffold Feature | Advantage in Medicinal Chemistry | Example Application |
| Rigid Bicyclic Structure | Reduced conformational flexibility, precise positioning of substituents. | Bioisosteric replacement of benzene rings. vulcanchem.com |
| Three-Dimensional Shape | Enhanced binding affinity and selectivity to biological targets. | Design of enzyme inhibitors (e.g., protease). vulcanchem.com |
| Stereochemical Complexity | Allows for stereospecific interactions with chiral biological molecules. | Synthesis of chiral drugs. |
This interactive table summarizes the key advantages of using the 3-oxabicyclo[3.1.0]hexane scaffold in medicinal chemistry.
Contribution to Materials Science and Polymer Development
Beyond pharmaceuticals, the 3-oxabicyclo[3.1.0]hexane framework has potential applications in materials science. lookchem.com Derivatives of this compound, such as 3-Oxabicyclo[3.1.0]hexane-2,4-dione, are considered building blocks for creating innovative materials. chemshuttle.combldpharm.com
The strained nature of the fused cyclopropane ring within the bicyclic system makes it susceptible to ring-opening reactions. guidechem.com This reactivity can be harnessed in polymer chemistry. Ring-opening polymerization is a method used to synthesize polymers from cyclic monomers. The strain in the monomer's ring provides the thermodynamic driving force for the polymerization process. While research in this area is still emerging, the unique structure of 3-oxabicyclo[3.1.0]hexane derivatives could lead to the development of novel polymers with specific properties.
Additionally, related compounds are utilized in the formulation of electronic materials, specifically for applications in self-assembly and contact printing, which are techniques used in the fabrication of microelectronics.
| Application Area | Relevant Derivative | Potential Function |
| Polymer Synthesis | 3-Oxabicyclo[3.1.0]hexane derivatives | Monomer for ring-opening polymerization. |
| Electronic Materials | 3-Oxabicyclo[3.1.0]hexane-2,4-dione | Component in materials for self-assembly. |
| Custom Synthesis | trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid | Building block for specialized materials. chemscene.com |
This table outlines the current and potential contributions of 3-oxabicyclo[3.1.0]hexane derivatives to materials science.
Emerging Research Frontiers and Future Directions
Development of Innovative Catalytic Systems for Oxabicyclic Synthesis
The construction of the 3-oxabicyclo[3.1.0]hexane core is a key challenge that is being addressed through the development of novel catalytic systems. These systems aim to provide efficient, stereoselective, and environmentally benign routes to this valuable scaffold.
Transition metal catalysis, particularly with rhodium, copper, and palladium, has been at the forefront of these efforts. bohrium.com For instance, rhodium-catalyzed intramolecular cyclopropanation of allylic diazoacetates has proven to be a powerful method for creating the 3-oxabicyclo[3.1.0]hexan-2-one skeleton, which can be a precursor to the carbonitrile. Recent advancements focus on enhancing the enantioselectivity of these reactions through the design of chiral ligands.
Another promising approach involves the use of bromoethylsulfonium salts in reactions with allylic alcohols to furnish 3-oxabicyclo[3.1.0]hexane derivatives with high diastereoselectivity. thieme-connect.com This method offers a general strategy for accessing a variety of substituted heterocyclic [3.1.0]-ring systems. thieme-connect.com
Furthermore, metal-free catalytic systems are gaining traction. bohrium.com Calcium-catalyzed cycloisomerization of 1,6-enynes represents a more environmentally friendly approach to synthesizing bicyclo[3.1.0]hexane derivatives. researchgate.net The development of these and other innovative catalytic methods is crucial for the practical synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carbonitrile and its analogues.
Table 1: Comparison of Catalytic Systems for the Synthesis of Bicyclo[3.1.0]hexane Scaffolds
| Catalyst System | Substrate Type | Key Advantages | Reference |
| Rhodium(II) Complexes | Allylic Diazoacetates | High efficiency and stereocontrol | acs.org |
| Copper(I) Complexes | N-Allyl Enamine Carboxylates | Good yields for azabicyclo[3.1.0]hexanes | bohrium.com |
| Palladium(0) Complexes | Allenenes | Novel cyclopropanation pathway | bohrium.com |
| Calcium Catalysts | 1,6-Enynes | Metal-free, environmentally friendly | researchgate.net |
| Bromoethylsulfonium Salt | Allylic Alcohols/Amines | General and diastereoselective | thieme-connect.com |
Exploration of Novel Reactivity Modes for this compound
The nitrile functionality in this compound offers a rich platform for chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Research in this area is focused on exploring the unique reactivity of the nitrile group within the strained bicyclic system.
Standard nitrile reactions, such as hydrolysis to the corresponding carboxylic acid, reduction to the amine, and addition of Grignard reagents to form ketones, are being investigated under various conditions to assess the influence of the bicyclic framework on reactivity and selectivity. chadsprep.com The rigid nature of the scaffold can lead to unique stereochemical outcomes in these transformations.
Furthermore, the development of novel, selective transformations of the nitrile group is a key area of interest. This includes transition-metal-catalyzed reactions that can leverage the strain of the bicyclic system to achieve unprecedented reactivity. The goal is to expand the synthetic utility of this compound as a versatile building block.
Advances in Spectroscopic and Structural Characterization Techniques for Oxabicycles
Detailed structural and spectroscopic characterization is fundamental to understanding the properties and reactivity of this compound. Advances in analytical techniques are providing deeper insights into the three-dimensional structure and electronic properties of this and related oxabicyclic compounds.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques such as COSY, HSQC, and HMBC, is instrumental in elucidating the precise stereochemistry of the bicyclic framework and the substitution pattern. While specific NMR data for the carbonitrile is not widely published, analysis of related compounds like 3-oxabicyclo[3.1.0]hexane-2,4-dione provides valuable reference points. mdpi.com
X-ray crystallography offers definitive proof of the solid-state conformation and allows for precise measurements of bond lengths and angles, which are crucial for understanding the strain and reactivity of the molecule. The crystal structure of related bicyclo[3.1.0]hexane derivatives reveals the puckered nature of the five-membered ring. mathnet.ru
Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify key functional groups, with the nitrile stretch (C≡N) being a characteristic absorption.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Complex multiplets for cyclopropyl (B3062369) and tetrahydrofuran (B95107) protons |
| ¹³C NMR | Signals for quaternary cyclopropyl carbon, nitrile carbon, and carbons of the oxabicycle framework |
| IR (cm⁻¹) | ~2240 (C≡N stretch), ~1100 (C-O-C stretch) |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The integration of continuous flow chemistry and automated synthesis platforms is poised to revolutionize the production of complex molecules like this compound. These technologies offer significant advantages in terms of reaction efficiency, safety, scalability, and the ability to perform multi-step sequences in a streamlined fashion.
Flow chemistry is particularly well-suited for the synthesis of nitriles, offering cyanide-free methods that enhance safety. rsc.org For instance, the van Leusen reaction, which converts ketones to nitriles using TosMIC, can be efficiently performed in a flow reactor with short residence times. rsc.org This approach could be adapted for the conversion of a corresponding ketone precursor to this compound.
Automated synthesis platforms, combined with high-throughput screening of reaction conditions, can accelerate the discovery and optimization of synthetic routes to this target molecule. The ability to rapidly explore a wide range of catalysts, solvents, and temperatures can significantly reduce development time. The synthesis of related bicyclic peptides has already benefited from such automated approaches. nih.gov
Potential Applications in Supramolecular Chemistry and Nanotechnology
The rigid, three-dimensional structure of the 3-oxabicyclo[3.1.0]hexane scaffold makes it an attractive building block for the construction of novel supramolecular assemblies and functional nanomaterials.
In supramolecular chemistry, the bicyclo[3.1.0]hexane unit can act as a rigid linker or a node in the design of molecular cages, receptors, and self-assembling systems. acs.org The defined geometry of the scaffold allows for precise control over the architecture of the resulting supramolecular structures. The nitrile group can be further functionalized to introduce recognition motifs or reactive sites for the construction of more complex systems.
In nanotechnology, derivatives of this compound could be used to functionalize the surface of nanoparticles, imparting specific properties or enabling their use in targeted applications. The bicyclic scaffold can influence the packing and organization of molecules on the nanoparticle surface, potentially leading to materials with unique optical, electronic, or catalytic properties. The development of ligands based on the bicyclo[3.1.0]hexane scaffold for A3 adenosine (B11128) receptors highlights the potential of this framework in creating molecules with specific biological interactions, a concept that can be extended to the design of targeted nanomaterials. mdpi.com
Q & A
What are the established synthetic routes for 3-Oxabicyclo[3.1.0]hexane-6-carbonitrile, and how do reaction conditions influence product purity?
Basic Research Focus
The synthesis often involves photolysis or cyclopropanation strategies. For example, irradiation of substituted cyclohexene carbonitriles (e.g., 3,3,5,5-tetramethylcyclohexene-1-carbonitrile) with a high-intensity mercury lamp (450 W) yields bicyclic nitriles, including derivatives of this compound, via radical-mediated ring closure . Reaction duration (e.g., 24 hours) and solvent selection (e.g., inert atmospheres) critically affect yield and byproduct formation. Purification via vacuum distillation or column chromatography is typically required to isolate the nitrile product.
Advanced Consideration
Stereochemical control during synthesis remains challenging. For analogs like ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate, stereoselective cyclopropanation using transition-metal catalysts (e.g., Rh(II)) can enhance enantiomeric excess. However, the nitrile group’s electronic effects may destabilize intermediates, necessitating low-temperature conditions (-78°C) to suppress racemization .
How can researchers resolve contradictions in NMR data for bicyclic nitriles with similar scaffolds?
Basic Research Focus
Proton NMR is pivotal for structural confirmation. For 3-oxabicyclo[3.1.0]hexane derivatives, characteristic signals include:
- H2/H3 protons : Narrow doublets (δ 1.6–2.1 ppm, ) due to cyclopropane ring strain .
- Oxirane protons : Singlets near δ 3.5–4.0 ppm .
Discrepancies in chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Referencing against NIST-standardized spectra (e.g., IR and mass data) improves accuracy .
Advanced Consideration
Dynamic NMR (DNMR) can clarify conformational exchange in substituted derivatives. For example, in ethyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate, coalescence of signals at elevated temperatures (≥60°C) indicates ring puckering dynamics. Computational modeling (DFT) corroborates these observations by predicting energy barriers for ring inversion .
What functionalization strategies are viable for modifying the nitrile group in this compound?
Basic Research Focus
The nitrile group can be hydrolyzed to a carboxylic acid (6-carboxy derivative) using acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions . Reduction with LiAlH₄ yields the primary amine (6-aminomethyl derivative), a precursor for bioactive molecules .
Advanced Consideration
Palladium-catalyzed cyanation or Suzuki-Miyaura coupling enables introduction of aryl/heteroaryl groups at the nitrile position. However, steric hindrance from the bicyclic scaffold may limit reactivity, requiring bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
How does the rigid bicyclic framework influence biological activity in drug discovery?
Advanced Research Focus
The scaffold’s conformational restraint enhances target binding affinity. For instance, 3-oxabicyclo[3.1.0]hexane derivatives are used as north-locked nucleoside analogs, where the fused cyclopropane enforces a fixed sugar pucker. This improves antiviral potency by mimicking natural nucleosides’ transition state . Structure-activity relationship (SAR) studies suggest that substituents at the 6-position (e.g., carboxamide) modulate solubility and membrane permeability .
What computational methods are employed to predict the stability and reactivity of this bicyclic system?
Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess strain energy (~25–30 kcal/mol) and orbital interactions. The cyclopropane ring’s bent bonds increase electron density at the nitrile carbon, enhancing susceptibility to nucleophilic attack . Molecular dynamics (MD) simulations further predict solvent effects on aggregation behavior, critical for formulation in medicinal chemistry .
How can researchers address challenges in isolating enantiomerically pure forms?
Advanced Research Focus
Chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak AD-H) separates diastereomers. Alternatively, asymmetric synthesis using Evans’ oxazolidinone auxiliaries or enzymatic catalysis (e.g., lipases) achieves >90% enantiomeric excess. For example, Candida antarctica lipase B selectively acetylates the (1R,5S)-enantiomer of [(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
